Cas no 72178-38-2 (N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide)

N-(4-アセチルフェニル)-4-クロロベンゼン-1-スルホンアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、アセチル基とスルホンアミド基を有しており、高い反応性と選択性を示します。特に医薬品や農薬の開発において、活性成分の前駆体として有用です。4-クロロベンゼンスルホンアミド部分は優れた電子求引性を持ち、アセチルフェニル基との組み合わせにより、特定の生物学的ターゲットに対する親和性を向上させます。この化合物は、結晶性が高く、安定性に優れているため、実験室規模から工業生産まで幅広く応用可能です。

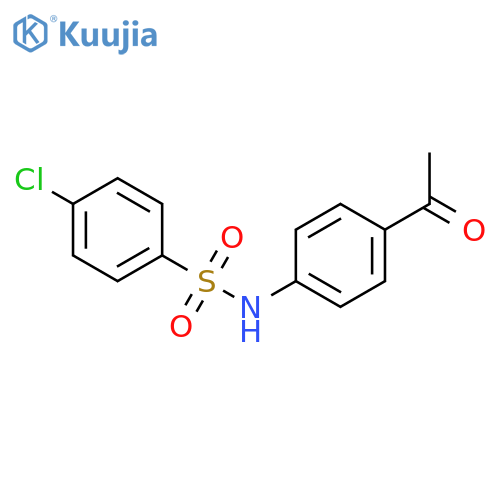

72178-38-2 structure

商品名:N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide,N-(4-acetylphenyl)-4-chloro-

- N-(4-ACETYL-PHENYL)-4-CHLORO-BENZENESULFONAMIDE

- N-(4-acetylphenyl)-4-chloroBenzenesulfonamide

- 4-(p-Chlorbenzolsulfonylamido)-acetophenon

- 4'-(p-Chlorophenylsulphonamido)acetophenone

- AC1LHGWQ

- AC1Q1JT9

- AG-G-83801

- CTK5D5663

- Z45615409

- EN300-01098

- CS-0218474

- N-(4-acetylphenyl)-4-chlorobenzene-1-sulfonamide

- DTXSID30356926

- 72178-38-2

- AKOS000115342

- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide

-

- インチ: InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3

- InChIKey: GKSOCGFNKXLNAJ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 309.02276

- どういたいしつりょう: 309.0226421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 71.6Ų

じっけんとくせい

- 密度みつど: 1.395

- ふってん: 475.7°C at 760 mmHg

- フラッシュポイント: 241.5°C

- 屈折率: 1.621

- PSA: 63.24

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289144-1g |

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide |

72178-38-2 | 95+% | 1g |

¥7347.00 | 2024-05-02 | |

| TRC | N633258-50mg |

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide |

72178-38-2 | 50mg |

$ 70.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289144-50mg |

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide |

72178-38-2 | 95+% | 50mg |

¥1497.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289144-100mg |

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide |

72178-38-2 | 95+% | 100mg |

¥2086.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289144-10g |

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide |

72178-38-2 | 95+% | 10g |

¥36342.00 | 2024-05-02 | |

| Enamine | EN300-01098-0.25g |

N-(4-acetylphenyl)-4-chlorobenzene-1-sulfonamide |

72178-38-2 | 95.0% | 0.25g |

$116.0 | 2025-02-19 | |

| 1PlusChem | 1P0069SE-50mg |

Benzenesulfonamide,N-(4-acetylphenyl)-4-chloro- |

72178-38-2 | 100% | 50mg |

$124.00 | 2024-04-21 | |

| 1PlusChem | 1P0069SE-5g |

Benzenesulfonamide,N-(4-acetylphenyl)-4-chloro- |

72178-38-2 | 100% | 5g |

$1185.00 | 2023-12-16 | |

| 1PlusChem | 1P0069SE-10g |

Benzenesulfonamide,N-(4-acetylphenyl)-4-chloro- |

72178-38-2 | 100% | 10g |

$1726.00 | 2023-12-16 | |

| 1PlusChem | 1P0069SE-250mg |

Benzenesulfonamide,N-(4-acetylphenyl)-4-chloro- |

72178-38-2 | 100% | 250mg |

$200.00 | 2024-04-21 |

N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

3. Book reviews

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

72178-38-2 (N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 4964-69-6(5-Chloroquinaldine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量